molecular formula C10H10BrN3OS B6281543 3-{[(2-bromophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1247131-68-5

3-{[(2-bromophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B6281543
CAS RN: 1247131-68-5
M. Wt: 300.2
InChI Key:
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Description

Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .


Molecular Structure Analysis

The crystal structure of the compound 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole in the orthorhombic space group Pca 21 was presented and formed racemic crystals .


Chemical Reactions Analysis

Many synthesis of pyrazole and pyrazoline have been reported successively in the literature, including condensation of α, β-unsaturated carbonyl compounds with substituted hydrazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various spectroscopic techniques. For example, a compound was characterized by HR-MS, FT-IR, 1H NMR and 13C NMR spectroscopy .

Future Directions

The future directions in the field of pyrazoline derivatives could include the development of new synthesis methods, exploration of their biological activities, and their applications in high-tech fields .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{[(2-bromophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one' involves the reaction of 2-bromobenzyl mercaptan with 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one in the presence of a base to form the desired product.", "Starting Materials": [ "2-bromobenzyl mercaptan", "4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-bromobenzyl mercaptan and 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Isolate the product by filtration or extraction with a suitable solvent (e.g. dichloromethane).", "Step 4: Purify the product by recrystallization or chromatography." ] }

CAS RN

1247131-68-5

Product Name

3-{[(2-bromophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Molecular Formula

C10H10BrN3OS

Molecular Weight

300.2

Purity

95

Origin of Product

United States

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